molecular formula C16H14F3NO2S B2401173 (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034344-47-1

(4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2401173
CAS No.: 2034344-47-1
M. Wt: 341.35
InChI Key: QPMQCHHYNIYXBB-UHFFFAOYSA-N
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Description

(4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic compound that features a thiophene ring, a phenyl group, and an azetidine ring with a trifluoroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene-Phenyl Intermediate: This step involves coupling a thiophene derivative with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the intermediate.

    Addition of the Trifluoroethoxy Group: The trifluoroethoxy group is typically introduced through an etherification reaction using a trifluoroethanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and thiophene rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The trifluoroethoxy group could enhance its binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (4-(Thiophen-2-yl)phenyl)methanone: Lacks the azetidine and trifluoroethoxy groups.

    (4-(Thiophen-2-yl)phenyl)(3-azetidin-1-yl)methanone: Lacks the trifluoroethoxy group.

    (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone: Has an ethanone instead of a methanone group.

Uniqueness

The presence of both the azetidine ring and the trifluoroethoxy group in (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

(4-thiophen-2-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c17-16(18,19)10-22-13-8-20(9-13)15(21)12-5-3-11(4-6-12)14-2-1-7-23-14/h1-7,13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMQCHHYNIYXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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